2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid
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Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid is a compound that combines the properties of both an amino alcohol and a phosphonic acid. This unique combination makes it a versatile compound with various applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the desired product . The reaction conditions usually involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphonates, amines, and alcohols. These products have their own unique properties and applications .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used as an emulsifier, corrosion inhibitor, and in the production of surfactants.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also interact with biological membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the phosphonic acid group.
Diethanolamine: Contains two hydroxyl groups but lacks the phosphonic acid group.
Ethanolamine: Contains one hydroxyl group and one amine group.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to the presence of both amino alcohol and phosphonic acid functionalities. This combination provides it with distinct properties, such as enhanced chelating ability and versatility in various applications .
Properties
CAS No. |
66052-91-3 |
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Molecular Formula |
C14H38N2O13P2 |
Molecular Weight |
504.40 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/2C6H15NO3.C2H8O7P2/c2*8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h2*8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI Key |
HTJRGRZPJUVUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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